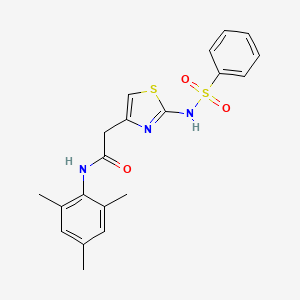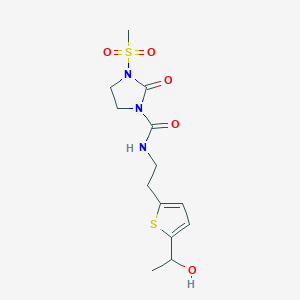
2-((1-benzyl-5-(3,4-dichlorophenyl)-1H-imidazol-2-yl)thio)acetonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((1-Benzyl-5-(3,4-dichlorophenyl)-1H-imidazol-2-yl)thio)acetonitrile is a synthetic organic compound characterized by its imidazole ring substituted with benzyl and dichlorophenyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-benzyl-5-(3,4-dichlorophenyl)-1H-imidazol-2-yl)thio)acetonitrile typically involves multiple steps:
-
Formation of the Imidazole Ring: : The initial step involves the synthesis of the imidazole ring. This can be achieved through the condensation of benzylamine with 3,4-dichlorobenzaldehyde in the presence of an acid catalyst, such as hydrochloric acid, to form the intermediate Schiff base. This intermediate is then cyclized using ammonium acetate to yield the imidazole ring.
-
Thioether Formation: : The next step involves the introduction of the thioether group. This is typically done by reacting the imidazole derivative with a suitable thiol, such as thioglycolic acid, under basic conditions (e.g., sodium hydroxide) to form the thioether linkage.
-
Acetonitrile Introduction: : Finally, the acetonitrile group is introduced through a nucleophilic substitution reaction. This can be achieved by reacting the thioether intermediate with a suitable nitrile source, such as chloroacetonitrile, under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could involve the use of continuous flow reactors and automated synthesis equipment to ensure consistent production quality.
Análisis De Reacciones Químicas
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the thioether group, to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
-
Reduction: : Reduction reactions can target the imidazole ring or the nitrile group. For example, catalytic hydrogenation can reduce the nitrile group to an amine.
-
Substitution: : The compound can undergo nucleophilic substitution reactions, particularly at the benzyl or dichlorophenyl groups. Common reagents include alkyl halides or aryl halides under basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation (e.g., palladium on carbon), lithium aluminum hydride.
Substitution: Alkyl halides, aryl halides, sodium hydroxide, potassium carbonate.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 2-((1-benzyl-5-(3,4-dichlorophenyl)-1H-imidazol-2-yl)thio)acetonitrile is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and the development of new synthetic methodologies.
Biology
In biological research, this compound is studied for its potential as a pharmacophore in drug design. Its imidazole ring and dichlorophenyl group are known to interact with various biological targets, making it a candidate for the development of new therapeutic agents.
Medicine
In medicine, derivatives of this compound are investigated for their potential therapeutic effects. These include anti-inflammatory, antimicrobial, and anticancer activities. The compound’s ability to modulate biological pathways makes it a promising candidate for drug development.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in materials science and nanotechnology.
Mecanismo De Acción
The mechanism of action of 2-((1-benzyl-5-(3,4-dichlorophenyl)-1H-imidazol-2-yl)thio)acetonitrile involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions and enzymes, modulating their activity. The dichlorophenyl group can interact with hydrophobic pockets in proteins, enhancing binding affinity. These interactions can lead to the modulation of various biological pathways, resulting in therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
- 1-Benzyl-5-(3,4-dichlorophenyl)-2-((4-fluorobenzyl)thio)-1H-imidazole
- 2-((1-Benzyl-5-(3,4-dichlorophenyl)-1H-imidazol-2-yl)thio)ethanol
- 1-Benzyl-5-(3,4-dichlorophenyl)-2-((methylthio)acetyl)-1H-imidazole
Uniqueness
Compared to similar compounds, 2-((1-benzyl-5-(3,4-dichlorophenyl)-1H-imidazol-2-yl)thio)acetonitrile stands out due to its specific combination of functional groups. The presence of both the thioether and acetonitrile groups provides unique chemical reactivity and biological activity, making it a versatile compound for various applications.
Propiedades
IUPAC Name |
2-[1-benzyl-5-(3,4-dichlorophenyl)imidazol-2-yl]sulfanylacetonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13Cl2N3S/c19-15-7-6-14(10-16(15)20)17-11-22-18(24-9-8-21)23(17)12-13-4-2-1-3-5-13/h1-7,10-11H,9,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYHDDZIDPGDXEN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=CN=C2SCC#N)C3=CC(=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13Cl2N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-(4-((2-(phenoxymethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidine-1-carbonyl)pyridin-2(1H)-one](/img/structure/B2890640.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-(8-fluoro-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)acetamide](/img/structure/B2890644.png)
![ethyl 1-(2-chlorophenyl)-4-{[(4-methylphenyl)carbamoyl]methoxy}-6-oxo-1,6-dihydropyridazine-3-carboxylate](/img/structure/B2890645.png)

![2-{[6-methyl-2-(3-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2890647.png)
![1-[1-(4-chlorophenyl)cyclopentanecarbonyl]-4-cyclopropylidenepiperidine](/img/structure/B2890649.png)

![(E)-1-(thiophen-2-ylsulfonyl)-N-(3,4,7-trimethylbenzo[d]thiazol-2(3H)-ylidene)piperidine-4-carboxamide](/img/structure/B2890653.png)




![N-allyl-2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2890661.png)

